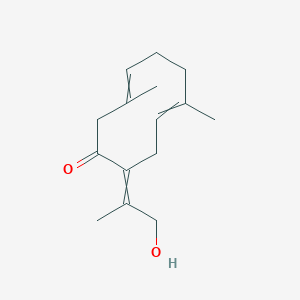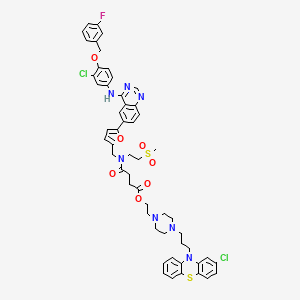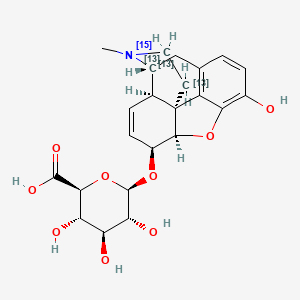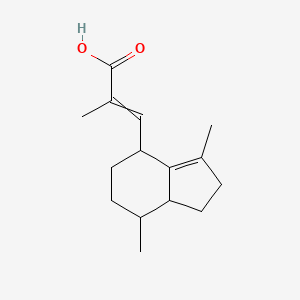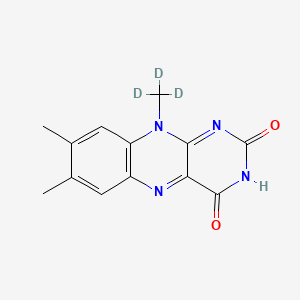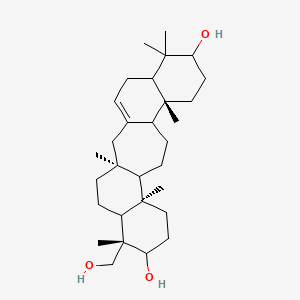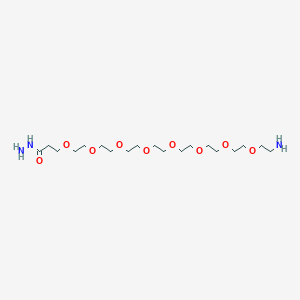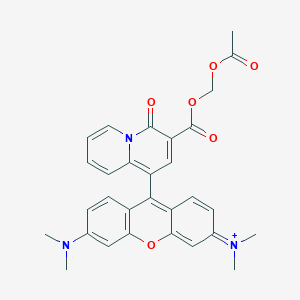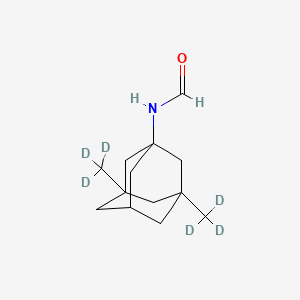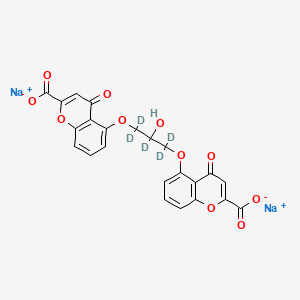
Cromolyn-d5 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cromolyn-d5 (sodium) is a deuterated form of cromolyn sodium, a compound traditionally used as a mast cell stabilizer. It is commonly marketed as the sodium salt sodium cromoglicate or cromolyn sodium. This compound prevents the release of inflammatory chemicals such as histamine from mast cells, making it effective in the management of asthma and allergic reactions .
准备方法
Synthetic Routes and Reaction Conditions
Cromolyn sodium can be synthesized through a series of chemical reactions involving chromone derivatives. The synthesis typically involves the reaction of 5,5’-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylic acid) with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of cromolyn sodium involves the use of supercritical fluids-based processes to produce micrometric particles suitable for aerosol delivery. This method ensures controlled particle size and distribution, which is crucial for effective drug delivery .
化学反应分析
Types of Reactions
Cromolyn sodium undergoes various chemical reactions, including:
Oxidation: Cromolyn sodium can be oxidized under specific conditions to form degradation products.
Reduction: Although less common, reduction reactions can also occur.
Substitution: Cromolyn sodium can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed.
Major Products Formed
The major products formed from these reactions include various degradation products, which can be analyzed using advanced spectrophotometric and chemometric methods .
科学研究应用
Cromolyn sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying mast cell stabilization and allergic reactions.
Biology: Investigated for its effects on cytokine secretion and inflammatory responses in human microglia.
Medicine: Widely used in the treatment of asthma, allergic rhinitis, and other mast cell-related disorders.
Industry: Employed in the formulation of aerosol delivery systems for respiratory conditions.
作用机制
Cromolyn sodium exerts its effects by inhibiting the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators. This action is mediated through the stabilization of mast cell membranes and the inhibition of calcium influx, which is essential for the degranulation process . Additionally, cromolyn sodium may reduce the release of inflammatory leukotrienes .
相似化合物的比较
Cromolyn sodium is often compared with other mast cell stabilizers such as nedocromil sodium. While both compounds share similar mechanisms of action, nedocromil sodium is considered more potent in treating non-immunologic asthma . Other similar compounds include:
- Nedocromil sodium
- Ketotifen
- Lodoxamide
Cromolyn sodium is unique in its specific action on mast cells and its wide range of applications in both clinical and research settings .
属性
分子式 |
C23H14Na2O11 |
|---|---|
分子量 |
517.4 g/mol |
IUPAC 名称 |
disodium;5-[3-(2-carboxylato-4-oxochromen-5-yl)oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropoxy]-4-oxochromene-2-carboxylate |
InChI |
InChI=1S/C23H16O11.2Na/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30;;/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30);;/q;2*+1/p-2/i9D2,10D2,11D;; |
InChI 键 |
VLARUOGDXDTHEH-DDWFMYTPSA-L |
手性 SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C(=O)C=C(O2)C(=O)[O-])O)OC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


